molecular formula C4H4BrNO3 B1375562 3-Bromo-4,5-dihydroisoxazole-5-carboxylic acid CAS No. 1130365-33-1

3-Bromo-4,5-dihydroisoxazole-5-carboxylic acid

Cat. No. B1375562
M. Wt: 193.98 g/mol
InChI Key: DDBYUJCBKKNLAD-UHFFFAOYSA-N
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Description

3-Bromo-4,5-dihydroisoxazole-5-carboxylic acid is a chemical compound with the molecular formula C4H5BrN2O2 . It is used in various fields of chemistry, including medicinal and organic chemistry .


Synthesis Analysis

The synthesis of 3-bromo-Δ2-isoxazolines, a class of compounds that includes 3-Bromo-4,5-dihydroisoxazole-5-carboxylic acid, is predominantly based on the 1,3-dipolar cycloaddition . This is a pericyclic reaction accompanied by remarkable regio- and stereo-selectivity, making it especially suitable for the production of complex molecules with specific regio- and stereo-chemical requirements .


Molecular Structure Analysis

The molecular structure of 3-Bromo-4,5-dihydroisoxazole-5-carboxylic acid is characterized by a bromine atom attached to the third carbon of the isoxazole ring . The compound has a molecular weight of 193.00 g/mol .


Chemical Reactions Analysis

3-Bromo-4,5-dihydroisoxazole-5-carboxylic acid exhibits interesting reactivity patterns. It is an electrophilic warhead, able to react with nucleophilic active sites of different enzymes . This makes it a valuable synthetic intermediate, presenting a peculiar reactivity spectrum that allows access to useful chemical functions .


Physical And Chemical Properties Analysis

The predicted boiling point of 3-Bromo-4,5-dihydroisoxazole-5-carboxylic acid is 313.9±52.0 °C, and its predicted density is 2.24±0.1 g/cm3 .

Scientific Research Applications

Heterocyclic Compound Synthesis

Research indicates the use of brominated dihydroisoxazoles in synthesizing various heterocyclic compounds. For instance, a study by Flores et al. (2009) demonstrated the regiospecific synthesis of brominated 3,4-polymethylene-5-hydroxy-5-trichloromethyl-4,5-dihydroisoxazoles from ω-bromo-2-trichloroacetylcycloalkanones with hydroxylamine. This process yields significant insights into the versatile applications of brominated isoxazoles in chemical synthesis (Flores et al., 2009).

Pharmaceutical Intermediate Synthesis

In the pharmaceutical industry, dihydroisoxazoles like 3-Bromo-4,5-dihydroisoxazole-5-carboxylic acid can be crucial intermediates. A study by Niu Wen-bo (2011) outlined the synthesis of 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, an important intermediate for a new insecticide. This process involves multiple steps including bromination and cyclization, highlighting the role of such compounds in synthesizing complex pharmaceuticals (Niu Wen-bo, 2011).

Chemical Reaction Studies

The properties of 3-Bromo-4,5-dihydroisoxazole-5-carboxylic acid and similar compounds are also studied for their reaction mechanisms. For example, research by Pocar et al. (1980) explored the reactions of 5-amino-3-aryl-4-methylene-4,5-dihydroisoxazoles with various nucleophiles, providing valuable insights into the chemical behavior of these compounds (Pocar et al., 1980).

Structural and Conformational Studies

Structural and conformational analyses of dihydroisoxazole derivatives are another area of interest. Research by Meneghetti and Artali (2008) conducted structural studies on diastereomeric dihydroisoxazolyl cyclopropane derivatives, contributing to a deeper understanding of the spatial and electronic configurations of these compounds (Meneghetti & Artali, 2008).

Biochemical Applications

In biochemical research, derivatives of dihydroisoxazole have been investigated for their potential inhibitory effects on certain biological processes. Choi et al. (2005) studied 3-bromo-4,5-dihydroisoxazole compounds for their ability to inhibit human transglutaminase 2, which plays a role in various disorders. This research highlights the potential biomedical applications of these compounds (Choi et al., 2005).

Safety And Hazards

The compound is classified as a hazardous substance, with hazard statements including H301, H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

3-bromo-4,5-dihydro-1,2-oxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrNO3/c5-3-1-2(4(7)8)9-6-3/h2H,1H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDBYUJCBKKNLAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(ON=C1Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4,5-dihydroisoxazole-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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